molecular formula C11H15NO2S B5821022 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5821022
M. Wt: 225.31 g/mol
InChI Key: KGEJNOKRQODGQH-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, also known as ETSQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a tetrahydroisoquinoline derivative that exhibits a wide range of biological activities. ETSQ has been found to have potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Scientific Research Applications

Hemodynamic Effects

A study conducted by Kim, Nassos, and Shoemaker Wc in 1971 investigated a derivative of 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, observing its effects in dogs and human volunteers. This agent demonstrated inotropic and chronotropic effects on the heart, peripheral arterial vasodilation, and an increase in cardiac output without significantly raising oxygen consumption. These findings suggest its potential utility in treating hypotensive and shock states (Kim, Nassos, & Shoemaker Wc, 1971).

Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)

Grunewald et al. (2005) synthesized various 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines and evaluated their inhibitory potency on PNMT. These compounds demonstrated high PNMT inhibitory potency and selectivity, suggesting their potential application in pharmacology (Grunewald, Romero, & Criscione, 2005).

Anticancer Applications

Redda et al. (2010) explored the anticancer potential of substituted 1,2,3,4-tetrahydroisoquinolines. They synthesized analogs with various modifications and evaluated their cytotoxicity against breast cancer cell lines. The findings highlighted significant anticancer activity, indicating their potential as pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).

Oxidative Stress-Inducing Anticancer Agents

Madácsi et al. (2013) synthesized a library of aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroisoquinolines, which induced oxidative stress and exhibited cytotoxic effects in various cancer cell lines. These compounds showed significant potential as anticancer agents, particularly against leukemia, melanoma, and liver cancer (Madácsi, Kanizsai, & Fehér, 2013).

Analysis in Biological Systems

Inoue, Matsubara, and Tsuruta (2008) developed a highly sensitive method for analyzing 1,2,3,4-tetrahydroisoquinolines in the rat brain. This method involved fluorescent labeling and high-performance liquid chromatography, demonstrating the compound's application in sensitive biological analyses (Inoue, Matsubara, & Tsuruta, 2008).

Synthesis and Structure Analysis

Hashimoto et al. (2007) reported on the synthesis of a 2-sulfonylquinolone compound, a key intermediate in developing a broad-spectrum antibacterial agent. This work highlights the chemical versatility and potential therapeutic applications of derivatives of 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Hashimoto, Pais, & Wang, 2007).

properties

IUPAC Name

2-ethylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-15(13,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEJNOKRQODGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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